Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-2-(3-methoxyphenyl)quinoline-6-carboxylate

Description

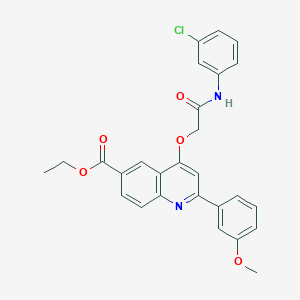

Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-2-(3-methoxyphenyl)quinoline-6-carboxylate is a quinoline-based compound featuring a complex substitution pattern. Its core structure includes:

- Position 2: A 3-methoxyphenyl group, contributing electron-donating effects and influencing lipophilicity.

- Position 4: A 2-((3-chlorophenyl)amino)-2-oxoethoxy moiety, combining an amide linkage and a chlorinated aromatic ring, which may enhance hydrogen bonding and target binding.

- Position 6: An ethyl carboxylate group, improving solubility and metabolic stability.

Properties

IUPAC Name |

ethyl 4-[2-(3-chloroanilino)-2-oxoethoxy]-2-(3-methoxyphenyl)quinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23ClN2O5/c1-3-34-27(32)18-10-11-23-22(13-18)25(15-24(30-23)17-6-4-9-21(12-17)33-2)35-16-26(31)29-20-8-5-7-19(28)14-20/h4-15H,3,16H2,1-2H3,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKOBWSJTHPXRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)Cl)C4=CC(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-2-(3-methoxyphenyl)quinoline-6-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its efficacy and applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinoline backbone, an ethyl ester functional group, and various aromatic substituents. Its molecular formula is with a molecular weight of approximately 441.9 g/mol. The presence of the chlorophenyl and methoxyphenyl groups suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:

- Anticancer Activity : Compounds in the quinoline family are known for their anticancer properties. For instance, derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Properties : Some studies suggest that quinoline derivatives possess antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Cell Signaling Pathways : It could interfere with signaling pathways that regulate cell survival and apoptosis.

- Interaction with DNA : Similar compounds often interact with DNA, leading to disruption of replication in rapidly dividing cells.

Research Findings and Case Studies

Several studies have evaluated the biological activity of compounds similar to this compound:

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest that ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-2-(3-methoxyphenyl)quinoline-6-carboxylate could be a candidate for further antimicrobial development .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of quinoline derivatives. A study focusing on similar compounds found that they exhibit cytotoxic effects against breast cancer cell lines, indicating that this compound may also possess similar properties .

Case Studies

- Antimicrobial Efficacy : A study explored various quinoline derivatives, including those structurally related to this compound. The results showed that certain modifications enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis .

- Cytotoxicity Against Cancer Cells : In a study assessing the cytotoxic effects of quinoline derivatives, compounds similar to this compound were tested on various cancer cell lines. Results indicated significant cell death at micromolar concentrations, suggesting a promising avenue for anticancer drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with substituents at positions 2, 4, and 6 are widely studied. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects: Chlorine vs. Carboxylate Position: The ethyl carboxylate at position 6 in the target compound improves solubility over non-carboxylated quinolines (e.g., 4k) and aligns with methyl carboxylate derivatives (e.g., 6a) used in P-glycoprotein inhibition .

Thiophene-containing analogs (e.g., ) demonstrate altered π-π interactions, which may broaden target specificity compared to purely phenyl-substituted quinolines.

Synthetic Complexity :

- The target compound’s synthesis likely involves multi-step protocols, including Pd-catalyzed cross-coupling (for aryl groups) and condensation reactions (for amide formation), similar to methods in . This contrasts with simpler esterifications used for 6a .

Table 2: Pharmacokinetic and Physicochemical Comparison

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-2-(3-methoxyphenyl)quinoline-6-carboxylate?

- Answer : The compound can be synthesized via multi-step reactions involving substituted benzaldehydes, amines, and isocyanides under optimized conditions. A typical approach involves coupling 3-chlorophenyl isocyanate with a pre-functionalized quinoline intermediate bearing ethoxy and 3-methoxyphenyl substituents. Reaction conditions (e.g., solvent, temperature, and catalysts) must be carefully controlled to minimize side products .

Q. How is the structural characterization of this compound performed, particularly crystallographic analysis?

- Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is recommended for resolving the 3D structure. Key steps include data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts and validation of hydrogen bonding networks between the amide and quinoline moieties .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Answer : Enzymatic inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT or ATP-luminescence) are commonly used. For example, test against cancer cell lines (HeLa, MCF-7) to assess antiproliferative activity. Structural analogs with similar substitutions have shown IC₅₀ values in the micromolar range .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence the compound’s biological activity?

- Answer : Structure-activity relationship (SAR) studies reveal that:

- The 3-methoxyphenyl group enhances lipophilicity, improving membrane permeability.

- Substitution at the quinoline 6-position (carboxylate ester) modulates electronic effects, affecting enzyme binding.

- Replacing the 3-chlorophenyl group with bulkier substituents (e.g., 4-ethylphenyl) may reduce potency due to steric hindrance .

Q. What strategies are effective in resolving contradictions in activity data across different studies?

- Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent, cell line). To reconcile

- Standardize assay protocols (e.g., uniform ATP concentrations in kinase assays).

- Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).

- Perform meta-analyses comparing substituent effects across analogs (e.g., halogen vs. methoxy groups) .

Q. Which computational methods are robust for predicting the compound’s binding modes with target proteins?

- Answer : Molecular docking (AutoDock Vina) combined with molecular dynamics simulations (GROMACS) can model interactions. For example, the amide group may form hydrogen bonds with catalytic lysine residues in kinases, while the quinoline core interacts via π-π stacking .

Q. How is metabolic stability assessed in preclinical studies?

- Answer : Use liver microsome assays (human or rodent) to measure half-life (t₁/₂) and intrinsic clearance. LC-MS/MS quantifies parent compound degradation. Structural modifications, such as replacing ester groups with amides, can enhance metabolic stability .

Q. What experimental designs are optimal for evaluating in vivo efficacy in disease models?

- Answer : In oncology, use xenograft mouse models with subcutaneous tumor implants. Administer the compound intraperitoneally (10–50 mg/kg, daily) and monitor tumor volume via caliper measurements. Pharmacokinetic profiling (plasma/tissue distribution) ensures target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.